Product packaging for 1,4,5-Thiadiazepane-1,1-dione(Cat. No.:)

1,4,5-Thiadiazepane-1,1-dione

Cat. No.: B13259540
M. Wt: 150.20 g/mol
InChI Key: PASYINIHWKRFAJ-UHFFFAOYSA-N
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Description

1,4,5-Thiadiazepane-1,1-dione ( 500694-52-0) is a synthetic heterocyclic compound with the molecular formula C4H10N2O2S and a molecular weight of 150.20 . This structure features a seven-membered 1,4,5-thiadiazepane ring system with a sulfonyl group, which is a strong electron-withdrawing functionality known to influence the electronic properties and stability of heterocyclic frameworks . Compounds containing the thiadiazepane core are of significant interest in medicinal and materials chemistry research. While specific biological data for this exact molecule is limited in public literature, related 1,2,5-thiadiazepane 1,1-dioxide libraries have been efficiently synthesized using modern techniques like microwave-assisted, continuous-flow organic synthesis (MACOS) for scale-out and library production, indicating the relevance of this scaffold in drug discovery . Furthermore, the sulfonyl group in similar dioxothiadiazole structures enables rich electrochemistry, making them candidates for the development of functional molecular materials, as they can be reduced to stable radical anions . Researchers value this compound as a versatile building block for exploring new chemical space, synthesizing novel heterocyclic libraries, and investigating potential applications in various fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O2S B13259540 1,4,5-Thiadiazepane-1,1-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10N2O2S

Molecular Weight

150.20 g/mol

IUPAC Name

1,4,5-thiadiazepane 1,1-dioxide

InChI

InChI=1S/C4H10N2O2S/c7-9(8)3-1-5-6-2-4-9/h5-6H,1-4H2

InChI Key

PASYINIHWKRFAJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCNN1

Origin of Product

United States

Synthetic Methodologies for 1,4,5 Thiadiazepane 1,1 Dione and Its Analogues

Established Cyclization Approaches for Thiadiazepane Ring Formation

The formation of the thiadiazepane ring is the cornerstone of synthesizing 1,4,5-thiadiazepane-1,1-dione and its derivatives. Both intramolecular and intermolecular cyclization strategies have been successfully employed, offering various pathways to this heterocyclic system.

Intramolecular Cyclization Strategies

Intramolecular cyclization involves the formation of the seven-membered ring from a single precursor molecule containing all the necessary atoms. Several key strategies have been developed:

Aza-Michael Addition: A prominent pathway involves an intramolecular aza-Michael addition. This approach has been utilized in the cyclization of tertiary sulfonamides that contain a TBS-protected serinol methyl ester moiety. nih.gov This strategy is central to the synthesis of various thiadiazepane dioxides. nih.govthieme-connect.com

Mitsunobu Cyclization: The intramolecular Mitsunobu reaction has been effectively used for the synthesis of benzofused thiadiazepine-dioxides. researchgate.netrsc.orgnih.gov This reaction facilitates the formation of C-N or C-S bonds under mild conditions, converting an alcohol into the desired functionality within the precursor to close the ring. nih.gov

Condensation and Rearrangement Reactions: The reaction of substituted 2-thiocyano acetophenone (B1666503) with hydrazine (B178648) hydrate (B1144303) provides a novel route to the 1,4,5-thiadiazepine ring system. researchgate.net The proposed mechanism involves the initial condensation of hydrazine with the carbonyl groups to form dithiocyano azide (B81097) intermediates, which then undergo cyclization. researchgate.net Another method involves the reaction of N,N'-disubstituted hydrazinecarbothioamides or substituted thioureidoethylthioureas with benzoquinones, leading to the formation of substituted imino- nih.govnih.govnih.govthiadiazepane-3-thiones. nih.govmdpi.com

Intermolecular Cyclization Strategies

Intermolecular approaches involve the reaction of two or more separate molecules to construct the thiadiazepane ring. These methods are valuable for creating diverse libraries of compounds.

Double Aza-Michael Addition: A powerful intermolecular strategy is the double aza-Michael addition. This has been employed in a one-pot, sequential elimination reaction for the synthesis of 1,2,5-thiadiazepane 1,1-dioxides. nih.govnih.gov This "Click, Click, Cy-Click" process demonstrates high efficiency in constructing the heterocyclic core. nih.gov

Cyclocondensation Reactions: The cyclocondensation of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives with chalcones (α,β-unsaturated ketones) is a widely used method to synthesize fused triazolothiadiazepine systems. aip.orgnih.gov This reaction typically proceeds by refluxing the reactants in a suitable solvent like acetic acid. nih.gov

Reaction of Diamines with Thiadiazoles: The synthesis of fused thiadiazepine ring systems has been achieved through the reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. nih.govrsc.org This process involves the cyclization of initially formed bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides as the final step. nih.govrsc.org

Table 1: Overview of Established Cyclization Strategies

Strategy Type Specific Method Key Precursors/Reactants Resulting Structure Reference(s)
Intramolecular Aza-Michael Addition Tertiary sulfonamides with serinol methyl ester moiety Thiadiazepane dioxides nih.govthieme-connect.com
Intramolecular Mitsunobu Cyclization Norbornenyl-tagged reagents, alcohols Benzofused thiadiazepine-dioxides researchgate.netrsc.orgnih.gov
Intramolecular Condensation/Rearrangement Substituted 2-thiocyano acetophenone, hydrazine hydrate 1,4,5-Thiadiazepines researchgate.net
Intermolecular Double Aza-Michael Addition Vinylsulfonamide linchpins, various amines 1,2,5-Thiadiazepane 1,1-dioxides nih.govnih.gov
Intermolecular Cyclocondensation 4-Amino-1,2,4-triazole-3-thiols, chalcones Triazolothiadiazepines aip.orgnih.gov
Intermolecular Diamine/Thiadiazole Reaction 5-Halo-1,2,3-thiadiazoles, aliphatic diamines Fused triazolothiadiazepines nih.govrsc.org

Precursor Synthesis and Functionalization for Ring Closure

The successful synthesis of the target thiadiazepane ring is highly dependent on the efficient preparation of appropriately functionalized precursors.

Vinylsulfonamide Linchpins: For the double aza-Michael addition strategies, a key precursor is the vinylsulfonamide linchpin. This is often prepared via the sulfonylation of a protected serinol methyl ester, followed by sulfonamide alkylation. nih.gov

Triazole-Thiol Derivatives: In the synthesis of triazolothiadiazepines, the precursor 5-(5-substituted-3-phenyl-1H-indol-2-yl)-4-amino-4H-1,2,4-triazole-3-thiol is obtained from 3,5-disubstituted indol-2-carboxyhydrazides through a cyclization reaction involving potassium hydroxide, carbon disulfide, and hydrazine hydrate. aip.orgnih.gov

Chalcone Precursors: The chalcones required for cyclocondensation are typically prepared via a Claisen-Schmidt condensation of substituted aldehydes with substituted acetophenones in the presence of a base like piperidine. nih.gov

Thiocyano and Thiourea Precursors: The synthesis of substituted 2-thiocyano acetophenones serves as a starting point for certain cyclization pathways. researchgate.net Similarly, N,N'-disubstituted hydrazinecarbothioamides and substituted thioureidoethylthioureas are prepared as precursors for reactions with benzoquinones. nih.govmdpi.com

Advanced Synthetic Techniques and Methodological Innovations

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques have been applied to the synthesis of thiadiazepanes and related heterocycles.

Microwave-Assisted Synthesis (MAS)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in product yields. derpharmachemica.comrsc.org

This technology has been successfully applied to the synthesis of thiadiazepane analogues. For instance, the cyclocondensation of indolyl-triazoles with chalcones to form triazolothiadiazepines was achieved in just 10 minutes with excellent yields using microwave irradiation, compared to several hours required by conventional heating. nih.gov The benefits of MAS include rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products. nih.govmdpi.com This method is particularly effective for reactions like cyclizations and multicomponent syntheses. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazolothiadiazole Analogues

Method Reaction Time Yield Key Advantages Reference(s)
Conventional Heating 7 hours Lower Standard laboratory setup derpharmachemica.com
Microwave Irradiation 5 minutes Higher Rapid, high yield, energy efficient derpharmachemica.comrsc.org

Continuous-Flow Organic Synthesis (CFOS)

Continuous-flow organic synthesis offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. rsc.orgthieme.de In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and residence time. orgsyn.org

Table 3: Examples of Synthesized 1,2,5-Thiadiazepane-1,1-dioxide Analogues via MACOS

Compound Name Reference
Methyl 5-(cyclohexylmethyl)-2-(4-methylbenzyl)-1,2,5-thiadiazepane-3-carboxylate 1,1-dioxide akjournals.com
Methyl 5-(4-chlorobenzyl)-2-(4-methylbenzyl)-1,2,5-thiadiazepane-3-carboxylate 1,1-dioxide akjournals.com
Methyl 2-benzyl-5-(4-chlorobenzyl)-1,2,5-thiadiazepane-3-carboxylate 1,1-dioxide akjournals.com
Methyl 2-benzyl-5-(cyclohexylmethyl)-1,2,5-thiadiazepane-3-carboxylate 1,1-dioxide akjournals.com
Methyl 2-(4-fluorobenzyl)-5-(4-methoxybenzyl)-1,2,5-thiadiazepane-3-carboxylate 1,1-dioxide akjournals.com
Methyl 2-(4-bromobenzyl)-5-(4-bromophenethyl)-1,2,5-thiadiazepane-3-carboxylate 1,1-dioxide akjournals.com

Clay-Catalyzed Reactions

Clay-catalyzed synthesis represents an environmentally conscious approach to organic reactions, often providing high yields and selectivity under mild conditions. ias.ac.in Clays (B1170129), such as montmorillonite (B579905) K-10, can function as solid acid catalysts, facilitating reactions in a heterogeneous medium, which simplifies product purification and catalyst recycling. ias.ac.inniscpr.res.in

In the context of thiadiazepine synthesis, clay catalysts have been effectively used in one-pot, solvent-free conditions, often accelerated by microwave irradiation. niscpr.res.inresearchgate.netresearchgate.net This integrated approach combines multiple reaction steps, such as Michael addition and subsequent intramolecular cyclization, without the need to isolate intermediates. niscpr.res.in For example, the reaction of aminomercaptotriazole with α,β-unsaturated ketones on a clay support under microwave irradiation has been shown to produce thiadiazepine derivatives in high yields (81-92%). niscpr.res.in This method is noted for its reduced reaction times, lower costs, and avoidance of toxic solvents and intermediates, aligning with the principles of green chemistry. niscpr.res.inresearchgate.net

The catalytic activity of clays stems from their acidic properties, possessing both Brønsted and Lewis acid sites. ias.ac.in This dual acidity allows them to catalyze a wide range of organic transformations, including condensations and cyclizations that are crucial for forming heterocyclic rings like thiadiazepines. ias.ac.infabad.org.tr The use of clay catalysts in the synthesis of chalcones, which can be precursors to thiadiazepines, has been reported to give excellent yields. fabad.org.tr

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgscirp.org This approach is particularly valuable in medicinal chemistry and drug discovery for rapidly generating libraries of structurally diverse molecules. rsc.org MCRs contribute to green chemistry by minimizing waste, reducing the number of synthetic steps, and saving energy and solvents. scirp.org

The synthesis of thiadiazepine derivatives has been successfully achieved using MCRs. For instance, a one-pot, three-component domino reaction involving an aminomercaptotriazole, an α,β-unsaturated ketone, and a catalyst can yield thiadiazepine structures. niscpr.res.in Another example is the synthesis of isoxazolo[2,3-c] niscpr.res.innih.govresearchgate.netthiadiazepin-2-ones through a three-component reaction of 3-amino-5-methylisoxazole, mercaptoacetic acid, and various substituted aromatic aldehydes, catalyzed by p-toluenesulfonic acid (PTSA). scirp.orgscirp.org This reaction proceeds in good yields and offers a straightforward route to novel fused thiadiazepine systems. scirp.org

Researchers have also developed MCRs to construct indole-fused thiadiazepine analogues by reacting 3-methylindole, formaldehyde, an amine hydrochloride salt, and sodium thiosulfate (B1220275) in a one-pot process. rsc.org The ability of MCRs to generate complex heterocyclic scaffolds from simple starting materials makes them a powerful tool for exploring the chemical space of thiadiazepine derivatives. rsc.orgresearchgate.net

Solid-Phase Synthesis (SPS)

Solid-phase synthesis (SPS) is a powerful technique for the preparation of compound libraries, where molecules are covalently attached to an insoluble polymer support. researchgate.net This methodology simplifies purification, as excess reagents and byproducts can be washed away, and allows for the automation of synthetic processes. researchgate.netacs.org

SPS has been applied to the synthesis of various heterocyclic compounds, including benzo[f] niscpr.res.innih.govacs.orgthiadiazepine 1,1-dioxide derivatives. researchgate.net A common strategy involves immobilizing an amino acid on a resin, followed by a series of reactions to build the heterocyclic ring. For example, Fmoc-protected amino acids on Wang resin can be converted to 2-nitrobenzenesulfonamides, which are then further functionalized and cyclized. researchgate.net The final product is cleaved from the resin, often with spontaneous cyclization, to yield the target thiadiazepine derivative in high purity. researchgate.net

This approach allows for the introduction of diversity at multiple positions of the thiadiazepine scaffold by using a variety of building blocks, such as different amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones. researchgate.net The solid-phase synthesis of related diazepinone structures also highlights the versatility of this method for creating libraries of seven-membered heterocycles. acs.org

Diversity-Oriented Synthesis (DOS) for Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules that can be used to probe biological systems and discover new therapeutic agents. acs.orgcam.ac.uk Unlike target-oriented synthesis, which focuses on a specific molecule, DOS explores a broad range of chemical space by creating libraries with high skeletal and stereochemical diversity. cam.ac.ukresearchgate.net

The synthesis of this compound analogues has been a subject of DOS strategies. These approaches often employ multifunctional scaffolds or "linchpins" that can undergo various cyclization pathways to produce a range of heterocyclic skeletons. researchgate.netku.edu For example, a "Click, Click, Cyclize" strategy has been developed, which utilizes functional group pairing between a vinyl sulfonamide and other reactive groups to generate skeletally diverse sultams, including thiadiazepanes. researchgate.netacs.org

This strategy relies on reactions like intramolecular Heck, aza-Michael addition, and ring-closing metathesis to create different ring systems from a common precursor. researchgate.net The goal is to efficiently produce collections of compounds with varied three-dimensional shapes, which is considered crucial for discovering molecules with novel biological functions. cam.ac.ukscispace.comcam.ac.uk

Automated Parallel Synthesis

Automated parallel synthesis combines the principles of combinatorial chemistry with robotic systems to rapidly produce large libraries of compounds. nih.govacs.org This high-throughput approach is instrumental in modern drug discovery, enabling the synthesis and screening of thousands of molecules in a short period. nih.gov

The synthesis of this compound libraries has been successfully automated. For instance, a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides was constructed using a Chemspeed Accelerator automated synthesis platform. nih.govacs.orgnih.gov This automated process involved a one-pot, sequential elimination, double aza-Michael addition, and a Huisgen cycloaddition, with all liquid and solid handling, heating, stirring, and purification steps performed by the robotic system. nih.govacs.org

Similarly, a 225-member library of thiadiazepan-1,1-dioxide-4-ones was prepared using the same automated platform, demonstrating the robustness of this technology for generating large and diverse compound collections. researchgate.netacs.org These automated syntheses often rely on a linchpin approach, where a central core scaffold is functionalized with a variety of building blocks to create the final library of compounds. researchgate.netresearchgate.net

Table 1: Automated Synthesis of Thiadiazepane Libraries

Library Number of Compounds Key Reactions Synthesis Platform
Triazolated 1,2,5-thiadiazepane 1,1-dioxides 96 (94 successful) Double aza-Michael, Huisgen cycloaddition Chemspeed Accelerator (SLT-100)

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ias.ac.inmdpi.com Key principles include the use of catalysts over stoichiometric reagents, the use of renewable feedstocks, and the design of energy-efficient processes. mdpi.com

Several of the synthetic methodologies discussed for 1,4,5-thiadiazepane-1,1-diones incorporate green chemistry principles. Clay-catalyzed reactions, for example, often use environmentally benign and recyclable catalysts, and can be performed under solvent-free conditions, which minimizes waste. ias.ac.inniscpr.res.in The use of microwave irradiation in these reactions can also lead to significant energy savings and shorter reaction times. niscpr.res.inresearchgate.net

Multicomponent reactions (MCRs) are inherently green as they increase atom economy and reduce the number of synthetic steps and purification procedures. scirp.org By combining multiple reactions into a single pot, MCRs minimize the use of solvents and reagents and reduce waste generation. scirp.org The development of one-pot protocols, such as the sulfonylation/thia-Michael addition for the synthesis of 1,5,2-dithiazepine 1,1-dioxides, further exemplifies the application of green chemistry to the synthesis of related sulfur-containing heterocycles. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its three-dimensional structure. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral product. acs.orgrsc.orgjchemlett.com

While specific examples of stereoselective synthesis for this compound are not extensively detailed in the provided context, the synthesis of chiral building blocks and related heterocyclic systems provides insight into potential strategies. For instance, the synthesis of chiral pyrrolo[1,2-b] nih.govacs.orgdiazepine (B8756704) derivatives has been reported as potential antihypertensive drugs, highlighting the importance of stereochemistry in this class of compounds. acs.org

The synthesis of chiral this compound derivatives would likely involve the use of chiral starting materials, such as enantiomerically pure amino acids, or the application of chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization reaction. researchgate.net The synthesis of (R)-2,4-dimethyl-1,2,5-thiadiazepane 1,1-dioxide, where the stereocenter at the 2-position is crucial for its intended application, underscores the need for stereocontrolled synthetic methods. vulcanchem.com The development of asymmetric versions of the key ring-forming reactions, such as the aza-Michael addition, would be a critical step in achieving the stereoselective synthesis of these important heterocyclic compounds. researchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
1,2,5-Thiadiazepane 1,1-dioxides
1,5,2-Dithiazepine 1,1-dioxides
2-Nitrobenzenesulfonyl chlorides
3-Amino-5-methylisoxazole
3-Methylindole
4H-benzo[b] nih.govresearchgate.netthiazine 1,1-dioxides
Aminomercaptotriazole
Benzo[f] niscpr.res.innih.govacs.orgthiadiazepine 1,1-dioxide
Bromo ketones
Chalcones
Formaldehyde
Isoxazolo[2,3-c] niscpr.res.innih.govresearchgate.netthiadiazepin-2-ones
Mercaptoacetic acid
Montmorillonite K-10
p-Toluenesulfonic acid (PTSA)
Pyrrolo[1,2-b] nih.govacs.orgdiazepine
(R)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide
Sodium thiosulfate
Thiadiazepan-1,1-dioxide-4-ones
Vinyl sulfonamide

Diastereoselective Approaches

While specific diastereoselective syntheses for the parent this compound are not extensively documented, methodologies applied to related heterocyclic systems provide valuable insights into achieving diastereocontrol. Diastereoselectivity in the synthesis of cyclic compounds is often achieved by employing chiral auxiliaries, substrate-controlled reactions, or catalyst-controlled processes.

For instance, a one-pot diastereoselective synthesis of tricyclic systems containing a thiazolidine (B150603) ring, fused to another ring, has been demonstrated starting from L-cysteine or D-penicillamine and achiral succindialdehyde. This reaction proceeds under mild conditions and creates two new asymmetric centers with a specific stereochemistry, showcasing a substrate-controlled diastereoselective cyclization.

In the context of seven-membered rings, diastereoselective cascade cyclizations have been developed for the synthesis of pyrazole-fused oxa-bridged oxazocines. The use of a rhodium catalyst and a binapbisphosphine ligand in 1,2-dichloroethane (B1671644) at 80°C resulted in excellent diastereoselectivity (>20:1 dr) for the cyclization of diazoimides with alkylidenepyrazolones nih.gov. While this example does not produce a thiadiazepane, it illustrates the potential of catalyst-controlled diastereoselective cascade reactions for the synthesis of complex seven-membered rings.

The following table summarizes a diastereoselective cascade cyclization for a related heterocyclic system, highlighting the potential for achieving high diastereoselectivity in the synthesis of complex cyclic molecules.

EntryReactant 1Reactant 2Catalyst/LigandSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1Diazoimide 1a Alkylidenepyrazolone 2a Rh₂(OAc)₄ / (±)-L3 DCE8098>20:1

Data sourced from a study on the diastereoselective cascade cyclization for the preparation of pyrazole-fused oxa-bridged oxazocines nih.gov.

Enantioselective Approaches

Enantioselective synthesis of chiral seven-membered cyclic sulfonamides, a class of compounds that includes this compound, has been successfully achieved through palladium-catalyzed asymmetric addition of arylboronic acids to cyclic N-sulfonyl imines. This method provides access to chiral ε-sultams with excellent enantioselectivities, up to 99% ee rsc.orgdicp.ac.cn.

The reaction utilizes a palladium catalyst with a chiral phosphine (B1218219) ligand to control the stereochemical outcome of the addition of an aryl group to the carbon-nitrogen double bond of the seven-membered cyclic imine. This approach is particularly noteworthy as it can be applied to both N-sulfonyl aldimines and the more challenging N-sulfonyl ketimines, allowing for the construction of chiral tertiary and quaternary carbon centers, respectively dicp.ac.cn. The success of this methodology on a general seven-membered cyclic sulfonamide framework suggests its potential applicability to the enantioselective synthesis of substituted this compound analogues.

The table below presents the results of the enantioselective palladium-catalyzed arylation of a seven-membered cyclic N-sulfonyl ketimine, demonstrating the high levels of enantioselectivity that can be achieved.

EntryArylboronic AcidProductYield (%)Enantiomeric Excess (ee, %)
1Phenylboronic acid3ea 9599
24-Methylphenylboronic acid3eb 9199
34-Methoxyphenylboronic acid3ec 8499
44-Fluorophenylboronic acid3ed 8999
52-Naphthylboronic acid3ee 9299

Data from the palladium-catalyzed asymmetric addition of arylboronic acids to a seven-membered cyclic N-sulfonyl ketimine dicp.ac.cn.

Control of Stereocenter Configuration

The control of stereocenter configuration in the synthesis of this compound and its analogues can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, and stereoselective catalysts.

Chiral Pool Synthesis: The use of enantiomerically pure starting materials from the chiral pool is a common strategy to introduce chirality. For example, the synthesis of fused heterocyclic systems often starts from readily available chiral amino acids. A solid-phase synthesis of trisubstituted 2,5-dihydrobenzo[f] rsc.orgdicp.ac.cndntb.gov.uathiadiazepine 1,1-dioxides, which are analogues of the target compound, has been reported starting from Fmoc-protected amino acids researchgate.net. The inherent chirality of the amino acid is carried through the synthetic sequence, influencing the stereochemistry of the final product.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired stereoselective transformation, the auxiliary can be removed. While specific applications of chiral auxiliaries in the synthesis of this compound are not well-documented, their use in the synthesis of other heterocyclic systems is widespread and provides a proof of principle wikipedia.orgwordpress.comnih.gov. For example, Evans oxazolidinones are commonly used to control the stereochemistry of alkylation and aldol (B89426) reactions wikipedia.org.

Catalyst-Controlled Stereoselection: As demonstrated in the enantioselective approaches section, the use of chiral catalysts is a powerful tool for controlling stereocenter configuration. The palladium-catalyzed asymmetric arylation of seven-membered cyclic N-sulfonyl imines is a prime example of how a chiral catalyst can induce high levels of enantioselectivity in the formation of a new stereocenter rsc.orgdicp.ac.cn. The choice of the chiral ligand is crucial in determining the absolute configuration of the product. The proposed model for the stereochemical outcome of this reaction suggests that the substrate and the aryl group adopt a specific orientation around the palladium center to minimize steric interactions, leading to the observed enantiomer dicp.ac.cn. This level of control is highly desirable for the synthesis of enantiomerically pure compounds.

In a related context, the solid-phase synthesis of benzoxazino[4,3-b] rsc.orgdicp.ac.cndntb.gov.uathiadiazepinone 6,6-dioxides demonstrated that the inclusion of triethylsilane (TES) in the cleavage cocktail from the resin resulted in a specific configuration of a newly formed chiral center. This highlights how reaction conditions can also play a critical role in controlling stereochemistry.

Advanced Structural Elucidation of 1,4,5 Thiadiazepane 1,1 Dione and Its Analogues

Crystallographic Analysis

No published studies providing crystallographic data for 1,4,5-Thiadiazepane-1,1-dione could be located. While research exists on the crystal structures of related heterocyclic compounds such as isomers or different ring systems, this information falls outside the strict scope of the specified compound.

Single-Crystal X-ray Diffraction (SCXRD) Studies

There are no available reports of single-crystal X-ray diffraction analysis for this compound. This fundamental technique, which would provide definitive proof of its three-dimensional molecular structure, bond lengths, and bond angles, has not been applied to this compound according to accessible literature.

Polymorphism and Solid-State Structural Characterization

The investigation of polymorphism, the ability of a compound to exist in multiple crystalline forms, requires extensive solid-state characterization. As no initial crystal structure has been reported for this compound, no studies on its potential polymorphs are available.

Co-crystal and Supramolecular Assembly Investigations

Research into the formation of co-crystals or the study of supramolecular assemblies involving this compound has not been documented. Such studies depend on a foundational understanding of the primary compound's crystal structure and intermolecular interaction capabilities, which is currently absent.

Advanced Spectroscopic Characterization Techniques

While the synthesis of related thiadiazepine structures has been reported, specific spectroscopic data for the 1,1-dione derivative is missing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR)

Detailed Proton NMR (¹H-NMR) data, including chemical shifts, coupling constants, and integration for this compound or its direct analogues, are not present in the surveyed scientific literature. Although ¹H-NMR data is available for a wide array of other thiadiazole and thiadiazepine derivatives, this information is not applicable to the specific target compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the unambiguous determination of the elemental formula, a critical step in structure confirmation.

For the parent compound, this compound (C₄H₈N₂O₂S), the expected exact mass can be calculated.

Theoretical Exact Mass:

Formula: C₄H₈N₂O₂S

Monoisotopic Mass: 148.03065 Da

Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion [M+H]⁺ would reveal characteristic fragmentation patterns. For cyclic sulfonamides and related N,S-heterocycles, fragmentation often involves: mdpi.comnih.gov

Loss of SO₂: A common fragmentation pathway for sulfones is the neutral loss of sulfur dioxide (SO₂), leading to a significant fragment ion.

Ring Cleavage: Cleavage of the C-C, C-N, or C-S bonds within the seven-membered ring can lead to various smaller fragment ions.

Rearrangements: Complex rearrangements, such as hydrogen transfers, can occur prior to fragmentation, providing further structural clues. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. semanticscholar.orgresearchgate.netnih.gov For this compound, the most prominent and diagnostic signals are those from the sulfonyl (SO₂) group.

The SO₂ group gives rise to two strong, characteristic stretching vibrations:

Asymmetric S=O stretch (νas(SO₂)): Typically observed in the range of 1350-1300 cm⁻¹.

Symmetric S=O stretch (νs(SO₂)): Typically observed in the range of 1160-1120 cm⁻¹.

Other important vibrations provide further confirmation of the structure.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch FT-IR, Raman 3400 - 3200 Medium-Strong
C-H Stretch (aliphatic) FT-IR, Raman 3000 - 2850 Medium-Strong
S=O Asymmetric Stretch FT-IR, Raman 1350 - 1300 Strong
S=O Symmetric Stretch FT-IR, Raman 1160 - 1120 Strong

Note: These ranges are based on typical values for sulfonamides and related compounds. The N-H stretch would be absent in N,N'-disubstituted analogues.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

For analogues of this compound that are chiral, Circular Dichroism (CD) spectroscopy is a powerful technique for probing their stereochemistry. Chirality can be introduced by substitution at the C-6 carbon atom or by creating stereogenic nitrogen centers.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Chromophores within the molecule, such as the sulfonyl group or any aromatic substituents, will give rise to characteristic positive or negative signals (Cotton effects). elsevierpure.comresearchgate.net

The sign and intensity of the Cotton effects can be used to:

Assign Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration of a new chiral derivative can be determined. researchgate.netresearchgate.net

Study Conformation: The CD spectrum is highly sensitive to the molecule's conformation. Changes in the spectrum upon varying temperature or solvent can provide valuable information about the conformational dynamics of the chiral thiadiazepane ring.

Chemical Reactivity and Transformations of the 1,4,5 Thiadiazepane 1,1 Dione Core

Reactions Involving the Sulfonyl Group (-SO₂-)

The sulfonyl group is a key functional feature of the 1,4,5-Thiadiazepane-1,1-dione ring, significantly influencing its chemical properties. It is generally characterized by its stability and electron-withdrawing nature.

Specific studies detailing the reduction of the sulfonyl group in this compound back to a sulfide (B99878) or its complete removal are not described in the available literature. Such transformations are typically challenging and require potent reducing agents.

There is no specific information available concerning nucleophilic addition or substitution reactions occurring at the carbon atoms immediately adjacent to the sulfonyl group in the this compound core.

Reactions at Nitrogen Atoms

The nitrogen atoms in the this compound ring are expected to exhibit nucleophilic character, making them susceptible to reactions with electrophiles.

While general methodologies for the N-alkylation and N-acylation of various diazepine (B8756704) and benzothiazepine (B8601423) systems are known, specific examples and conditions for the N-alkylation or N-acylation of the parent this compound are not reported in the reviewed literature. thieme-connect.de For related diazepine systems, N-acylation has been achieved using acyl chlorides in the presence of a base like pyridine. thieme-connect.de

The formation of an amide bond would typically involve the acylation of one of the nitrogen atoms. While numerous methods exist for amide bond formation, including the use of coupling reagents, their specific application to this compound has not been documented. luxembourg-bio.comnih.gov

Reactions at Carbon Atoms of the Heterocycle

Information regarding specific reactions occurring at the carbon atoms of the this compound heterocycle is not available in the current body of scientific literature.

Synthesis of a Substituted this compound Derivative

Although reactivity data for the parent compound is scarce, the synthesis of a substituted derivative has been reported. Nguyen and Peet described a route to esters of (E)-2-(styrylsulfonyl)acetic acid and their subsequent reaction with hydrazine (B178648) hydrate (B1144303). uzhnu.edu.uathieme-connect.com

The reaction of ethyl (E)-2-(styrylsulfonyl)acetate with hydrazine hydrate in ethanol (B145695) at 65°C yielded a separable 1.2:1 mixture of the seven-membered 6-phenyl-1,4,5-thiadiazepane-3-one 1,1-dioxide and the six-membered 4-amino-5-phenylthiomorpholine-3-one 1,1-dioxide. uzhnu.edu.ua This represents one of the few documented instances of the formation of the this compound ring system.

ReactantReagentProduct(s)RatioReference
Ethyl (E)-2-(styrylsulfonyl)acetateHydrazine hydrate6-phenyl-1,4,5-thiadiazepane-3-one 1,1-dioxide and 4-amino-5-phenylthiomorpholine-3-one 1,1-dioxide1.2:1 uzhnu.edu.ua

Additionally, the oxidation of 2,5-dihydro-1,4,5-thiadiazepine derivatives using reagents like m-chloroperbenzoic acid (m-CPBA) has been shown to produce the corresponding sulfone analogs (1,1-dioxides), indicating a viable method for the formation of the oxidized sulfur center in this heterocyclic system. uzhnu.edu.ua

Electrophilic Substitution Reactions

The this compound ring system is generally considered to be deactivated towards electrophilic substitution reactions at its carbon atoms. The presence of two nitrogen atoms and the potent electron-withdrawing sulfonyl group significantly reduces the electron density of the heterocyclic ring. This characteristic is common among related electron-deficient heterocyclic systems, such as 1,3,4-thiadiazoles, which are noted to be inert to electrophilic substitution but reactive toward nucleophilic attack. mdpi.comchemicalbook.com The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the carbon backbone, making it an unfavorable site for attack by electrophiles. uomustansiriyah.edu.iq Consequently, reactions like Friedel-Crafts acylation or alkylation, nitration, or halogenation directly on the carbon atoms of the parent ring are not commonly reported, as the reaction conditions often involve strong acids that could lead to ring cleavage or other side reactions. uomustansiriyah.edu.iqlibretexts.org Electrophilic attack, if it occurs, would preferentially happen at the nitrogen atoms, which possess lone pairs of electrons. chemicalbook.com

Nucleophilic Reactions at Carbon Centers

In contrast to its inertness towards electrophiles, the carbon atoms in the this compound ring system are susceptible to nucleophilic attack. The electron-deficient nature of the carbons, particularly those adjacent to the nitrogen atoms, makes them electrophilic and thus targets for nucleophiles.

A significant synthetic route that highlights this reactivity is the double aza-Michael reaction used to generate functionalized 1,2,5-thiadiazepane 1,1-dioxides, an isomeric structure. nih.govscience.gov In this process, a primary amine acts as a nucleophile, adding twice to an activated divinyl sulfone derivative in an inter- and intramolecular fashion to construct the heterocyclic ring. nih.govacs.org This strategy has been developed into a "click, click, cy-click" process and has been optimized for library synthesis using microwave-assisted, continuous flow organic synthesis (MACOS) platforms. nih.govscience.govyorku.ca

While direct nucleophilic substitution (SN1 or SN2 type) at the saturated carbon centers of the pre-formed this compound ring is not extensively documented, the general principles of reactivity suggest that carbons bearing suitable leaving groups would be reactive towards strong nucleophiles. jimcontent.com

Ring-Opening Reactions and Derivatization

The derivatization of the thiadiazepane-1,1-dione core often proceeds from its synthesis. For instance, the double aza-Michael addition strategy has been combined in a one-pot, sequential process with a Huisgen [3+2] cycloaddition. researchgate.net This allows for the facile creation of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides, demonstrating a powerful method for derivatization. nih.govresearchgate.net

Ring-opening reactions can be anticipated under harsh conditions, such as strong base, which can cleave the sulfonamide linkage. This sensitivity to base is a known characteristic of related thiadiazole rings. mdpi.comchemicalbook.com The synthesis of various heterocyclic systems, including 1,3,6-thiadiazepane derivatives, has been reported from reactions that could involve ring-opening of intermediates or related structures. nih.govresearchgate.net

Table 1: Derivatization of Thiadiazepane-1,1-Dioxide Core via Sequential Reactions Data derived from studies on the isomeric 1,2,5-thiadiazepane 1,1-dioxides.

Starting MaterialsReaction SequenceProduct TypeYieldReference
Divinyl sulfone, primary amine, organic azide (B81097)1. Double aza-Michael addition 2. Huisgen [3+2] cycloadditionTriazolated 1,2,5-thiadiazepane 1,1-dioxide65-74% nih.gov

Ring-Contraction and Ring-Expansion Transformations

Ring rearrangements are powerful methods for generating molecular complexity. etsu.edu Research into related benzo-fused thiadiazepine dioxides has shown that these seven-membered rings can undergo synthetically useful ring contractions. An unprecedented ring contraction of 2,5-dihydrobenzo[f] nih.govresearchgate.netgovtpgcdatia.ac.inthiadiazepine 1,1-dioxides to 4H-benzo[b] researchgate.netthiazine 1,1-dioxides (a six-membered ring) has been reported. researchgate.net This transformation proceeds under mild conditions and involves the formation of a carbon-sulfur bond. researchgate.net

Conversely, ring-expansion reactions provide a route to seven-membered rings like the thiadiazepane core. Cyclization reactions of pyridinium (B92312) and quinolinium 1,4-zwitterions have been explored to construct seven-membered heterocyclic rings. mdpi.com For example, a (5+2) cyclization of pyridinium 1,4-zwitterions with in-situ generated benzyne (B1209423) was used to form benzopyridothiazepines. mdpi.com Similarly, (3+4) cycloadditions between pyridinium 1,4-zwitterions and aza-o-quinone methides have yielded benzo[e] researchgate.netthiazepines. mdpi.com

Table 2: Ring Transformation Reactions of Related Thiadiazepine Dioxides

Starting CompoundReaction TypeProductConditionsReference
2,5-Dihydrobenzo[f] nih.govresearchgate.netgovtpgcdatia.ac.inthiadiazepine 1,1-dioxideRing Contraction4H-Benzo[b] researchgate.netthiazine 1,1-dioxideMild conditions researchgate.net
Pyridinium 1,4-zwitterion and benzyne(5+2) Cyclization / Ring ExpansionBenzopyridothiazepineNot specified mdpi.com

Catalytic Transformations Involving this compound

The synthesis and transformation of the this compound scaffold can be influenced by catalysis. Asymmetric catalysis, in particular, is crucial for producing enantiomerically enriched compounds, which is vital for therapeutic applications. nih.govsigmaaldrich.com

While specific examples of using this compound itself as a catalyst are scarce, its synthesis can be achieved through catalytic methods. The double aza-Michael reaction to form the isomeric 1,2,5-thiadiazepane 1,1-dioxide ring does not explicitly require a catalyst but is often promoted by base. nih.gov However, related transformations in heterocyclic chemistry frequently employ chiral Lewis acids or Brønsted acids to achieve enantioselectivity. nih.govsigmaaldrich.com For example, chiral phosphoric acids (CPAs) are versatile bifunctional catalysts used in asymmetric transformations like 1,4-addition reactions. nih.gov Such catalytic strategies could potentially be applied to the synthesis of chiral 1,4,5-thiadiazepane-1,1-diones.

Photochemical and Electrochemical Reactivity

The incorporation of photoswitchable moieties into the thiadiazepane dioxide framework has led to significant advances in photochemical applications. A key example is the dibenzo[b,f] researchgate.netgovtpgcdatia.ac.inthiadiazepine-11,11-dioxide (DBTDD) system, a seven-membered cyclic azobenzene (B91143) bridged by a sulfone group. researchgate.net

This molecule functions as a photoswitch. The stable Z-isomer can be photoisomerized to the highly strained E-isomer. researchgate.net This ring-strain-loaded E-DBTDD can then participate in accelerated cycloaddition reactions with various photogenerated dipoles, establishing novel "photoclick" reactions. researchgate.netresearchgate.net This process allows for spatiotemporal control over the reaction, making it a valuable tool for bioorthogonal labeling on single cells. researchgate.netresearchgate.net

Photochemical reactions can also induce ring contractions in related heterocyclic systems. For instance, 1,2,6-thiadiazines can be converted into 1,2,5-thiadiazole (B1195012) 1-oxides through a photochemically mediated ring contraction. nih.gov This reaction involves visible light and atmospheric oxygen and is believed to proceed through a [3+2] cycloaddition with singlet oxygen to form an endoperoxide intermediate that subsequently contracts. nih.gov

Table 3: Photochemical Reactions of Thiadiazepine Dioxides and Related Heterocycles

CompoundReaction TypeKey FeatureApplicationReference
Dibenzo[b,f] researchgate.netgovtpgcdatia.ac.inthiadiazepine-11,11-dioxide (DBTDD)Photoisomerization (Z to E)In situ generation of ring strainPhotoclick chemistry, bioorthogonal labeling researchgate.net
1,2,6-ThiadiazinePhotochemical Ring ContractionAtom-economic conversion to 1,2,5-thiadiazole 1-oxideSynthesis of rare heterocycles nih.gov

Design and Synthesis of 1,4,5 Thiadiazepane 1,1 Dione Derivatives and Analogues

Systematic Derivatization Strategies

Systematic derivatization of the 1,4,5-thiadiazepane-1,1-dione core is a fundamental approach to understanding structure-activity relationships. By methodically altering different positions of the heterocyclic ring, chemists can fine-tune the physicochemical and pharmacological properties of the resulting compounds.

Modification at Nitrogen Centers

One approach involves the N-alkylation of precursor molecules. For instance, in the synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides, a key intermediate was N-alkylated with propargyl bromide. researchgate.net This was followed by a double Michael addition and a Huisgen cycloaddition to yield the final products. researchgate.net An alternative strategy reversed this sequence, first N-alkylating the intermediate with various alkyl halides and then using propargylamine (B41283) in the subsequent reactions. researchgate.net These complementary methods allow for the introduction of a wide range of substituents at the nitrogen positions, enabling the exploration of different chemical functionalities.

Another example is the synthesis of 1,3,5-triazepane-2,4-dione (B14576893) derivatives, where condensation of ethane-1,2-diamine derivatives with urea (B33335) was employed. mdpi.com Further modification, such as nitrosation of the nitrogen atom, has also been demonstrated. mdpi.com

The table below summarizes examples of modifications at the nitrogen centers of related thiadiazepine and triazepine structures.

Starting Material Reagent/Reaction Condition Modification Product Type
Chlorosulfonyl chloride and serine derivative intermediatePropargyl bromide, then amines and azidesN-alkylation with propargyl group, followed by cycloadditionTriazolated 1,2,5-thiadiazepane-1,1-dioxides
Ethane-1,2-diamine derivativesUreaCondensation to form a triazepine ring1,3,5-Triazepane-2,4-dione derivatives
1,3,5-Triazepane-2,4-dioneSodium nitrite, HClNitrosation of a ring nitrogen3-Nitroso-1,3,5-triazepane-2,4-dione

Modification at Sulfur Center

The sulfur atom in the this compound is present as a sulfone (SO2), which is a key structural feature. While direct modification of the sulfone group itself is less common, the synthesis often starts from precursors where the sulfur is in a lower oxidation state, such as a sulfide (B99878), which is then oxidized.

For example, in the synthesis of 4H-1,4-benzothiazine-1,1-dioxides, the corresponding 4H-1,4-benzothiazines were oxidized using 30% hydrogen peroxide in glacial acetic acid to form the sulfone. researchgate.net This oxidation step is crucial for creating the 1,1-dioxide moiety.

In a different approach, a series of sulfur-substituted anthra[1,2-c] acs.orgnih.govnih.govthiadiazole-6,11-diones were synthesized, demonstrating the introduction of various sulfur-containing substituents onto an extended ring system. nih.gov While not a direct modification of the ring sulfur, this illustrates the incorporation of diverse sulfur functionalities into related heterocyclic scaffolds.

The following table highlights synthetic strategies involving the sulfur center.

Precursor Reagent/Reaction Modification Resulting Structure
4H-1,4-Benzothiazines30% Hydrogen peroxide in glacial acetic acidOxidation of sulfide to sulfone4H-1,4-Benzothiazine-1,1-dioxides

Modification at Carbon Centers

Modifications at the carbon centers of the thiadiazepane ring allow for the introduction of a wide array of substituents, significantly impacting the molecule's shape, size, and lipophilicity.

One synthetic route to 1,2,5-thiadiazepine derivatives involves the ring enlargement of 1,2-thiazetidin-3-one 1,1-dioxides with 3-amino-2H-azirines. uzh.ch This method allows for the incorporation of substituents from both starting materials onto the carbon backbone of the resulting seven-membered ring. uzh.ch

Another strategy involves the reaction of N,N′-disubstituted hydrazinecarbothioamides with tetrahalo-1,4-benzoquinones, leading to the formation of various heterocyclic systems, including thiadiazine derivatives. nih.govresearchgate.net This approach introduces diversity at the carbon positions through the choice of substituted hydrazines.

The synthesis of polyfused heterocyclic systems derived from a triazolothiadiazepine dione (B5365651) demonstrates further carbon-centered modifications. tandfonline.com The starting dione was condensed with various reagents to introduce new rings and functional groups at the carbon positions of the thiadiazepine core. tandfonline.com For example, reaction with dimethylthiomethylenemalononitrile yielded a pyrano-fused derivative. tandfonline.com

The table below provides examples of modifications at the carbon centers.

Starting Material Reagent/Reaction Modification Product Type
1,2-Thiazetidin-3-one 1,1-dioxides3-Amino-2H-azirinesRing enlargement1,2,5-Thiadiazepin-6-one 1,1-dioxides
N,N′-Disubstituted hydrazinecarbothioamidesTetrahalo-1,4-benzoquinonesCyclocondensationBenzo acs.orgresearchgate.netuniroma1.it-thiadiazine-5,8-diones
Triazolothiadiazepine-dioneDimethylthiomethylenemalononitrileCondensation and ring fusionPyrano[3,2-f] acs.orgnih.govuniroma1.ittriazolo[3,4-b] acs.orgresearchgate.netuniroma1.itthiadiazepine

Scaffold Hopping and Bioisosteric Replacements in Scaffold Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel compounds with improved properties. nih.govuniroma1.it These approaches involve replacing the central core of a molecule with a structurally different scaffold while maintaining the key interactions responsible for biological activity. uniroma1.itbiosolveit.de

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to comparable biological effects. nih.gov This can be used to enhance potency, improve pharmacokinetic properties, or simplify synthetic routes. u-strasbg.fr Scaffold hopping is a more drastic form of bioisosteric replacement where the entire molecular framework is altered. nih.govbiosolveit.de

In the context of the this compound scaffold, these strategies could involve replacing the seven-membered ring with other heterocyclic systems. For example, a 1,3,5-triazepine ring system could be considered a potential bioisostere, replacing the sulfur-containing portion with a nitrogen-containing group. mdpi.com The synthesis of various heterocyclic systems, such as 1,3,4-thiadiazoles, 1,3,4-thiadiazines, and quinoxalines from common precursors, highlights the potential for accessing diverse scaffolds from a single synthetic pathway. nih.govresearchgate.net

Computational tools can aid in identifying potential scaffold hops by searching for molecules that maintain a similar three-dimensional arrangement of key functional groups. uniroma1.itbiosolveit.de

Library Synthesis and Combinatorial Approaches

Combinatorial chemistry and automated synthesis have become invaluable tools for the rapid generation of large numbers of compounds for high-throughput screening. acs.orgnih.gov These approaches are particularly well-suited for exploring the chemical space around a promising scaffold like this compound.

An automated synthesis platform was used to create a 184-member library of thiadiazepan-1,1-dioxide-4-ones. acs.org This synthesis utilized an aza-Michael reaction on a vinyl sulfonamide linchpin, followed by a Huisgen cycloaddition and a Suzuki-Miyaura coupling to introduce diversity. acs.org

Similarly, a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides was constructed using an automated synthesizer. nih.govresearchgate.net The key reaction was a one-pot, sequential elimination, double aza-Michael reaction, and Huisgen cycloaddition. nih.govresearchgate.net This "Click, Click, Cy-Click" process was further optimized using a microwave-assisted, continuous flow organic synthesis platform. nih.gov

These examples demonstrate the power of combining automated synthesis with multi-component reactions to efficiently generate diverse libraries of this compound derivatives for biological evaluation.

The following table summarizes key aspects of library synthesis efforts for thiadiazepane dioxides.

Library Size Core Scaffold Key Reactions Automation Platform
184 membersThiadiazepan-1,1-dioxide-4-onesAza-Michael reaction, Huisgen cycloaddition, Suzuki-Miyaura couplingChemspeed Accelerator (SLT-100)
96 membersTriazolated 1,2,5-thiadiazepane 1,1-dioxidesDouble aza-Michael reaction, Huisgen cycloadditionChemspeed Accelerator (SLT-100)

Theoretical and Computational Investigations of 1,4,5 Thiadiazepane 1,1 Dione

Conformational Analysis and Ring Flexibility

The seven-membered ring of 1,4,5-Thiadiazepane-1,1-dione possesses significant conformational flexibility. Understanding the preferred three-dimensional arrangements of this heterocyclic system is crucial for comprehending its chemical behavior and potential interactions. To this end, both molecular mechanics and quantum mechanical calculations have been utilized.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like this compound. While specific MD simulation data for this exact compound is not extensively available in the public domain, general principles from simulations of other seven-membered heterocyclic systems and cyclic sulfonamides can provide valuable insights.

Simulation ParameterTypical Application in Conformational Analysis
Force Field Defines the potential energy function for the molecule, crucial for accurate energy calculations.
Solvent Model Simulates the effect of the surrounding medium on conformational preference.
Simulation Time Longer simulations allow for more thorough exploration of the conformational space.
Temperature & Pressure Controlled to mimic experimental conditions.

Quantum Mechanical Calculations of Preferred Conformations

Quantum mechanical calculations, particularly at the level of Density Functional Theory (DFT), offer a more accurate description of the electronic structure and, consequently, the energetics of different conformations. For the related compound, 1,2,7-thiadiazepane, DFT calculations have been used to optimize the geometries of various conformers and determine their relative stabilities. researchgate.net Similar approaches are applied to this compound to identify the most stable chair, boat, and twist-boat conformations.

These calculations typically involve geometry optimization of various possible starting structures. The resulting energies of the optimized conformers are then compared to identify the global minimum and other low-energy isomers. The energy differences between these conformations provide insight into the conformational preferences of the molecule. For instance, in the study of 1,2,7-thiadiazepane, the relative energies of different stereoisomers were calculated to determine the most stable forms. researchgate.net

Electronic Structure and Bonding Analysis

The electronic properties of this compound are fundamental to its reactivity and intermolecular interactions. Computational methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) Calculations of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. For thiadiazole derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, reflecting their electron-rich nature, while the LUMO can be distributed over the ring system. The presence of the electron-withdrawing sulfonyl group in this compound is expected to lower the energies of both the HOMO and LUMO and influence their distribution.

OrbitalSignificanceExpected Localization in this compound
HOMO Electron-donating abilityLikely localized on the nitrogen and sulfur atoms of the thiadiazepane ring.
LUMO Electron-accepting abilityPotentially distributed across the sulfonyl group and adjacent atoms.
HOMO-LUMO Gap Chemical reactivity and kinetic stabilityA larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the sulfonyl group due to their high electronegativity. The nitrogen atoms may also exhibit regions of negative potential associated with their lone pairs. Conversely, the hydrogen atoms attached to the nitrogen and carbon atoms will likely show positive electrostatic potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule in terms of localized orbitals. This method allows for the investigation of charge transfer, hyperconjugation, and delocalization effects.

Spectroscopic Property Predictions

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions are crucial for identifying and characterizing compounds, as well as for interpreting experimental data.

The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a standard application of computational chemistry. For a molecule like this compound, these simulations would begin with the optimization of its three-dimensional geometry at a given level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). dtic.mildtic.mil

Once the lowest energy conformation is found, NMR shielding tensors can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These shielding values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). For this compound, one would expect distinct signals for the different carbon and hydrogen atoms in the ring, with the chemical shifts being influenced by their proximity to the electron-withdrawing sulfonamide group. For instance, the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms would likely show characteristic downfield shifts. mdpi.com

Similarly, IR spectra are simulated by calculating the vibrational frequencies of the molecule at its optimized geometry. youtube.com These calculations yield a set of normal modes of vibration, each with a corresponding frequency (in cm⁻¹) and intensity. dtic.mil For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfone group, typically appearing in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. N-H stretching and bending vibrations, as well as various C-H and C-N stretching and bending modes, would also be predicted. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other theoretical approximations. umass.edu

Table 1: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes, showing the type of data generated from computational simulations.

SpectroscopyParameterPredicted ValueAssignment
¹³C NMRChemical Shift (δ)~50-60 ppmC-S
~40-50 ppmC-N
~25-35 ppmC-C-C
IRFrequency (ν)~3300-3400 cm⁻¹N-H stretch
~1320-1350 cm⁻¹Asymmetric SO₂ stretch
~1140-1160 cm⁻¹Symmetric SO₂ stretch

The electronic absorption and emission properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For saturated systems like this compound, significant absorptions in the ultraviolet-visible (UV-Vis) spectrum are generally not expected, as it lacks extensive π-conjugation. Any absorption would likely occur at very short wavelengths in the deep UV region, corresponding to σ → σ* or n → σ* transitions.

The primary output of a TD-DFT calculation includes the excitation energy (often expressed in eV or nm), the oscillator strength (a measure of the transition probability), and the molecular orbitals involved in the transition. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax). nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the nature of the electronic transitions. researchgate.net For this compound, the HOMO would likely be localized on the nitrogen and oxygen atoms (lone pairs), while the LUMO would be associated with antibonding orbitals of the sulfone group.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. rsc.org This involves mapping the potential energy surface (PES) of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. nih.gov

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the PES. nih.gov Locating the precise geometry and energy of a TS is crucial for understanding the kinetics of a reaction. For reactions involving this compound, such as ring-opening, cyclization, or functionalization, computational methods can be used to find the relevant transition states. nih.gov

The process typically involves an initial guess of the TS structure, which is then optimized using algorithms designed to find saddle points. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated IR spectrum. The animation of this imaginary frequency shows the atomic motions that lead from the reactant, through the transition state, to the product. researchgate.net This analysis provides a detailed picture of bond-breaking and bond-forming processes. smu.edu

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile plots the relative energy of the system against the reaction coordinate, providing a visual representation of the entire reaction pathway. researchgate.netresearchgate.net

Molecular Level Interactions and Biochemical Probes

Investigation of Binding Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

Currently, there is a notable absence of specific studies in publicly accessible scientific literature that investigate the binding modes of 1,4,5-Thiadiazepane-1,1-dione with biological macromolecules such as enzymes or receptors. While research into related thiadiazole derivatives has identified various biological targets, this information cannot be directly extrapolated to the this compound core structure due to differences in ring size, conformation, and electronic properties.

Enzyme Inhibition Mechanisms and Kinetics (e.g., Competitive, Non-Competitive, Uncompetitive, Ping-Pong)

The specific mechanisms and kinetics of enzyme inhibition by this compound have not been reported in the available literature. While various thiadiazole derivatives have been identified as inhibitors of enzymes such as cholinesterases, the type of inhibition (e.g., competitive, non-competitive) for this compound remains uncharacterized.

Use as Molecular Probes in Biochemical Pathways

The potential application of this compound as a molecular probe in the study of biochemical pathways has not been explored in the reviewed scientific literature. The development of a molecule as a probe requires a thorough understanding of its specific interactions and biological targets, which is currently lacking for this compound.

Interactions with Nucleic Acids or Lipids at a Molecular Level

Direct evidence of interactions between this compound and nucleic acids or lipids at a molecular level is not available in the current body of scientific research. While some 1,3,4-thiadiazole derivatives have been shown to interact with DNA, these findings are not directly applicable to the this compound structure. Similarly, studies on the interaction of thiadiazole compounds with lipid bilayers have been conducted on different isomers, and this information cannot be reliably attributed to this compound.

Advanced Applications of 1,4,5 Thiadiazepane 1,1 Dione in Non Biological Contexts

Role as Synthetic Intermediates in Complex Molecule Synthesis

The primary role of 1,4,5-thiadiazepane-1,1-dione in non-biological contexts is as a synthetic intermediate. Its seven-membered ring structure, featuring a reactive sulfone group, provides a versatile backbone for the construction of more complex molecular architectures.

Detailed research findings:

A significant synthetic pathway involves the creation of the unsaturated 2,5-dihydro-1,4,5-thiadiazepine ring system, which can then be oxidized to the corresponding 1,1-dione (sulfone). A notable method is the [4+3] cascade cyclization reaction between azoalkenes and pyridinium (B92312) 1,4-zwitterionic thiolates. This reaction, conducted in dichloromethane (B109758) with sodium carbonate, efficiently produces a library of highly functionalized 2,5-dihydro-1,4,5-thiadiazepines. uzhnu.edu.ua

The subsequent oxidation of these thiadiazepine precursors is a critical step to yield the 1,1-dione derivative. Using an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA) allows for controlled oxidation. The use of three equivalents of m-CPBA in dichloromethane at room temperature leads specifically to the formation of the 1,4,5-thiadiazepine-1,1-dione (sulfone) analogs. uzhnu.edu.ua This two-step process highlights the utility of the thiadiazepine core as a foundational element that can be chemically modified to achieve the desired sulfone structure, which can then be carried forward into further synthetic sequences.

Another approach to the parent 1,4,5-thiadiazepine ring involves the reaction of substituted 2-thiocyanoacetophenone with hydrazine (B178648) hydrate (B1144303). researchgate.net This method proceeds through the condensation of hydrazine with the carbonyl groups, leading to dithiocyano azide (B81097) intermediates that cyclize to form the thiadiazepine ring. researchgate.net While this study focuses on the sulfide (B99878), the resulting scaffold is a key precursor that can be oxidized to the 1,1-dione state for further applications.

Synthesis of 1,4,5-Thiadiazepine-1,1-diones
Reaction StepReactantsReagents/ConditionsProductReference
1. [4+3] CyclizationAzoalkenes, Pyridinium 1,4-zwitterionic thiolatesSodium Carbonate, Dichloromethane2,5-dihydro-1,4,5-thiadiazepines uzhnu.edu.ua
2. Oxidation2,5-dihydro-1,4,5-thiadiazepines3 equiv. m-chloroperbenzoic acid (m-CPBA), Dichloromethane, Room Temperature1,4,5-Thiadiazepine-1,1-dione analogs uzhnu.edu.ua

Applications in Material Science

Based on the available scientific literature, there are no established applications of this compound in the field of material science. The subsections below reflect the absence of specific research in these areas for this particular compound.

Current research does not describe the use of this compound as a monomer or its incorporation into polymer chains.

There is no significant evidence in the reviewed literature of this compound being utilized as a ligand in coordination chemistry.

The potential for this compound in organic electronics or optoelectronic materials has not been reported in the surveyed research.

Supramolecular Chemistry and Self-Assembly

The scientific literature does not currently contain research detailing the application of this compound in supramolecular chemistry or its involvement in self-assembly processes.

Catalysis and Organocatalysis

There are no documented instances of this compound being employed as a catalyst or in the field of organocatalysis within the scope of the reviewed literature.

Future Directions and Emerging Research Avenues for 1,4,5 Thiadiazepane 1,1 Dione Chemistry

Exploration of Unprecedented Synthetic Pathways

While established methods for the synthesis of thiadiazepine rings exist, the development of novel and more efficient synthetic strategies remains a cornerstone of future research. The exploration of unprecedented synthetic pathways is crucial for accessing a wider diversity of substituted 1,4,5-thiadiazepane-1,1-diones, which are essential for systematic structure-activity relationship studies.

Future efforts in this domain could focus on several promising approaches:

Cascade Reactions: The development of cascade or domino reactions offers a powerful strategy for the rapid assembly of the 1,4,5-thiadiazepane ring system from simple, readily available starting materials. A notable example is the [4+3] cascade cyclization of azoalkenes with pyridinium (B92312) 1,4-zwitterionic thiolates, which has been shown to produce highly functionalized 2,5-dihydro-1,4,5-thiadiazepines in moderate to high yields. uzhnu.edu.ua Further exploration of different dipolarophiles and four-atom synthons could significantly expand the scope of this methodology.

Novel Cyclization Strategies: Research into new cyclization strategies is another fertile ground for innovation. For instance, a novel and simple pathway for the preparation of the substituted 1,4,5-thiodiazepine ring system involves the reaction of substituted 2-thiocyanoacetophenone with hydrazine (B178648) hydrate (B1144303). researchgate.net The mechanism suggests that the initial condensation of hydrazine with the carbonyl groups gives corresponding dithiocyano azide (B81097) intermediates which then undergo cyclization. researchgate.net Investigating the scope of this reaction with various substituted acetophenones and hydrazine derivatives could lead to a library of novel 1,4,5-thiadiazepine compounds.

Solid-Phase Synthesis: The adaptation of existing synthetic routes to solid-phase methodologies would enable the high-throughput synthesis of 1,4,5-thiadiazepane-1,1-dione libraries. This approach, which has been successfully applied to the synthesis of related benzoxazino[4,3-b] researchgate.netmdpi.comresearchgate.netthiadiazepinone 6,6-dioxides from polymer-supported amino acids, offers significant advantages in terms of purification and automation. researchgate.net An automated robotic instrument for solid-phase peptide synthesis with microwave heating has been developed, and similar automated synthesis platforms could be envisioned for generating libraries of triazolated 1,2,5-thiadiazepane 1,1-dioxides. researchgate.net

Catalytic Methods: The use of novel catalysts could provide milder and more selective reaction conditions. For example, zeolite ZSM-5-SO3H has been demonstrated as an efficient and mild heterogeneous catalyst for the synthesis of 1,2,5-thiadiazolidines and 1,2,6-thiadiazines under microwave-assisted solvent-free conditions. research-nexus.net The application of this and other solid acid catalysts to the synthesis of 1,4,5-thiadiazepane-1,1-diones could offer significant environmental and practical benefits. research-nexus.net

Discovery of Novel Reactivity and Chemical Transformations

The exploration of the reactivity of the this compound ring system is another critical research frontier. Understanding how this scaffold behaves under various reaction conditions will not only expand the toolbox of synthetic chemists but also open up possibilities for creating more complex and functionalized molecules.

Key areas for future investigation include:

Ring Transformations: The unique arrangement of heteroatoms in the 1,4,5-thiadiazepane ring may predispose it to novel ring contraction or expansion reactions. For example, the ring contraction of 2,5-dihydrobenzo[f] researchgate.netmdpi.comresearchgate.netthiadiazepine 1,1-dioxides to 4H-benzo[b] mdpi.commdpi.comthiazine 1,1-dioxides has been reported. researchgate.net Investigating the susceptibility of the this compound ring to similar rearrangements under thermal, photochemical, or catalytic conditions could lead to the discovery of new heterocyclic scaffolds.

Photochemical Reactivity: The photochemical properties of this compound derivatives are a particularly exciting area of research. A prime example is the dibenzo[b,f] researchgate.netmdpi.commdpi.comthiadiazepine-11,11-dioxide (DBTDD), a seven-membered cyclic azobenzene (B91143) photoswitch. researchgate.netresearchgate.net The photoisomerization of the Z-isomer to the highly strained E-isomer enables an accelerated cycloaddition with various photogenerated dipoles, establishing novel photoclick reactions. researchgate.netresearchgate.net Further studies into the photophysics and photochemistry of simpler, non-fused 1,4,5-thiadiazepane-1,1-diones could uncover new photoswitchable systems with tailored activation wavelengths and kinetic properties.

Oxidation and Reduction Reactions: The sulfur atom in the 1,1-dione oxidation state is generally stable. However, the reactivity of the nitrogen atoms and the carbon backbone towards oxidation and reduction warrants further investigation. The oxidation of 2,5-dihydro-1,4,5-thiadiazepines to their corresponding sulfoxide (B87167) and sulfone analogs has been demonstrated. uzhnu.edu.ua Exploring the selective reduction of the sulfone or other functional groups on the ring could provide access to new derivatives with different electronic and steric properties.

Integration of Advanced Computational Modeling and Machine Learning for Prediction and Design

The synergy between experimental chemistry and computational modeling is becoming increasingly vital for accelerating the discovery and development of new molecules. For this compound chemistry, these in silico tools can provide invaluable insights and predictive power.

Future research should leverage:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate reaction mechanisms, predict spectroscopic properties, and analyze the conformational landscape of the flexible seven-membered ring. nih.govacs.org Such calculations can help rationalize experimental observations, as demonstrated in the study of tautomeric structures of N-arylcyanothioformamides and the geometries of their coupling partners in the synthesis of 1,3,4-thiadiazoles. mdpi.comresearchgate.net

Machine Learning and Artificial Intelligence: Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize molecular design. nih.gov ML models can be trained on existing datasets of heterocyclic compounds to predict various properties, such as bioactivity, solubility, and synthetic accessibility. researchgate.net For instance, ML models have been used to predict urease inhibitors by leveraging essential physicochemical properties. researchgate.net Similar approaches could be developed to design novel this compound derivatives with desired characteristics, thereby reducing the time and cost associated with experimental screening. nih.gov

Virtual Screening: Structure-based and ligand-based virtual screening can be used to identify promising this compound derivatives for specific biological targets. Topological analyses, as applied to triazolo-thiadiazepine-fused coumarin (B35378) derivatives, can help in assessing ADME (absorption, distribution, metabolism, and excretion) profiles and identifying candidates with favorable pharmacokinetic properties. researchgate.net

Potential for New Material Science Applications and Functional Devices

The unique structural and electronic properties of 1,4,5-thiadiazepane-1,1-diones make them attractive candidates for the development of new materials and functional devices.

Promising avenues for exploration include:

Photoswitchable Materials: Building on the discovery of DBTDD as a photoswitchable reporter, there is significant potential for designing new photoresponsive materials based on the this compound core. researchgate.netresearchgate.net These materials could find applications in areas such as high-density data storage, molecular machines, and controlled drug delivery systems. The in situ conversion of light energy into ring strain is a promising approach to ensure both biostability and spatiotemporal control. researchgate.netresearchgate.net

Bioorthogonal Chemistry: The application of DBTDD in bioorthogonal labeling on living cell membranes at subcellular resolution highlights the potential of this scaffold in chemical biology. researchgate.netresearchgate.net The development of new this compound derivatives with different photophysical properties and reactivity could expand the toolkit of bioorthogonal chemistry, enabling more complex and multiplexed imaging experiments.

Organic Electronics: The presence of the electron-withdrawing sulfonyl group and the potential for extensive functionalization suggest that this compound derivatives could be explored as components in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Tailoring the electronic properties through synthetic modification could lead to materials with desirable charge transport characteristics.

Interdisciplinary Research Opportunities with Physics and Engineering

The multifaceted nature of this compound chemistry provides a rich platform for interdisciplinary collaborations, particularly with physicists and engineers. Such collaborations are essential for translating fundamental chemical discoveries into real-world applications.

Key areas for interdisciplinary research include:

Photophysics and Materials Science: A deep understanding of the photophysical processes underlying the photoswitching behavior of compounds like DBTDD requires close collaboration with physicists specializing in spectroscopy and quantum dynamics. This knowledge is crucial for the rational design of new photoswitchable materials with optimized performance for specific applications. The Max-Planck-Institut für Eisenforschung exemplifies an interdisciplinary approach that combines chemistry, physics, and engineering to develop new high-performance materials. mpie.de

Bioengineering and Medical Technology: The use of this compound-based probes for bioimaging and cellular labeling creates a strong interface with bioengineering and medical technology. researchgate.netresearchgate.net Engineers can contribute to the development of advanced imaging systems and microfluidic devices that leverage the unique properties of these molecular probes for diagnostic and therapeutic purposes.

Computational Engineering: The development of predictive models for the behavior of this compound-based materials and devices necessitates the expertise of computational engineers. This includes multiscale modeling that bridges the gap from molecular properties to macroscopic device performance. The increasing contributions from engineering and environmental disciplines to interdisciplinary research highlight this growing trend. arxiv.org A degree program in "Interdisciplinary Engineering Sciences" emphasizes the importance of communication across technical backgrounds to successfully manage complex projects. th-deg.de

Q & A

Q. What are the optimized synthetic routes for 1,4,5-thiadiazepane-1,1-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic optimization often involves evaluating catalysts, solvents, and temperature. For example, Lewis acids like FeCl₃·6H₂O (used in analogous heterocycle syntheses) can enhance cyclization efficiency, while polar aprotic solvents (e.g., DMF) may improve solubility of intermediates. Systematic screening via Design of Experiments (DoE) is recommended to identify critical variables . Evidence from automated library synthesis suggests modular approaches using ketone and amine building blocks can diversify derivatives .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer: Combined use of NMR (¹H/¹³C, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS), and IR spectroscopy is essential for structural confirmation. For purity analysis, reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers conduct a comprehensive literature review on this compound while avoiding unreliable sources?

Methodological Answer: Use curated databases like SciFinder, Reaxys, and PubMed, filtering for peer-reviewed journals. Cross-reference with NIST Chemistry WebBook for physicochemical data validation. Avoid non-academic sources (e.g., BenchChem) and prioritize synthesis protocols from journals like J. Braz. Chem. Soc. or Organic Chemistry .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization pathway of this compound formation?

Methodological Answer: Isotopic labeling (e.g., ¹⁵N or ³⁴S) coupled with in-situ NMR or mass spectrometry can track intermediate formation. Computational studies (DFT calculations) are critical to model transition states and identify rate-limiting steps. For example, analogous thiourea-acid reactions show proton transfer and nucleophilic attack as key stages .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazepane derivatives?

Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). Use meta-analysis tools to compare datasets, and apply multivariate statistics to isolate structural determinants of activity. Reproducibility issues in cytotoxicity studies often stem from impurity interference .

Q. How can computational methods predict the physicochemical properties of novel this compound analogs?

Methodological Answer: Employ QSPR/QSAR models using descriptors like logP, polar surface area, and H-bonding capacity. Software such as Gaussian or COSMO-RS simulates solubility and stability. Validate predictions with experimental data (e.g., solubility in DMSO/water mixtures) .

Q. What experimental design principles ensure reproducibility in catalytic synthesis of thiadiazepane derivatives?

Methodological Answer: Control variables include catalyst loading (e.g., 5–10 mol% FeCl₃), moisture sensitivity (use Schlenk techniques), and stoichiometric ratios. Replicate reactions in triplicate with blinded analysis to minimize bias. Automated platforms (e.g., Chemspeed) reduce human error in library synthesis .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Systematic substitution studies (e.g., para/meta aryl groups) combined with Hammett plots quantify electronic effects. Steric hindrance is assessed via X-ray or molecular docking. For example, bulky substituents at position 3 may impede ring-opening reactions .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up thiadiazepane synthesis, and how can they be mitigated?

Methodological Answer: Exothermic reactions during scale-up require rigorous temperature control (jacketed reactors). Solvent removal under reduced pressure may degrade heat-sensitive products; lyophilization or spray drying are alternatives. Process analytical technology (PAT) monitors real-time yield .

Q. How to address discrepancies in spectral data between synthesized batches?

Methodological Answer: Implement orthogonal validation: compare NMR with independent techniques (e.g., IR, Raman). Trace impurities (e.g., residual solvents) are identified via GC-MS. For polymorphic compounds, DSC/TGA analyses differentiate crystalline forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.